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alpha-Methyl-D-3-fluorophenylalanine

PET Imaging Radiopharmaceuticals Neurooncology

Researchers developing metabolically stable peptide mimetics or LAT1/ASCT2-targeted PET tracers often encounter rapid in vivo degradation of L-amino acid probes, confounding biodistribution data. alpha-Methyl-D-3-fluorophenylalanine (CAS 1270184-80-9) is a chiral, non-proteinogenic amino acid engineered to overcome this. • Significantly higher brain uptake vs. the L-enantiomer after decarboxylase inhibition [evidence from PET imaging]. • Lack of protein incorporation eliminates nonspecific background signal. • Confirmed substrate for LAT1 & ASCT2 transport systems; uptake reduced by system L/ASC inhibition. D-Configuration & α-methylation ensure resistance to endogenous decarboxylases and L-amino acid processing enzymes.

Molecular Formula C10H12FNO2
Molecular Weight 197.21 g/mol
CAS No. 1270184-80-9
Cat. No. B1375647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Methyl-D-3-fluorophenylalanine
CAS1270184-80-9
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=CC=C1)F)(C(=O)O)N
InChIInChI=1S/C10H12FNO2/c1-10(12,9(13)14)6-7-3-2-4-8(11)5-7/h2-5H,6,12H2,1H3,(H,13,14)/t10-/m1/s1
InChIKeyFQZGACCJFXQSCQ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-Methyl-D-3-fluorophenylalanine Technical Baseline


alpha-Methyl-D-3-fluorophenylalanine (CAS 1270184-80-9) is a chiral, non-proteinogenic amino acid derivative classified as a fluorinated alpha-methyl phenylalanine. Its molecular structure features a D-configuration at the chiral center, a methyl group at the alpha-carbon, and a fluorine substituent at the meta position of the phenyl ring. These combined modifications confer distinct physicochemical and biological properties compared to unmodified phenylalanine or simpler fluorinated analogs, making it a specialized building block in medicinal chemistry and radiopharmaceutical precursor development .

D Chiral D-configuration building block for medicinal chemistry and radiopharmaceutical research
R Reported PET tracer precursor development context; D-enantiomer shows higher brain uptake after decarboxylase inhibition
M alpha-Methyl substitution may support metabolic stability via class-level AADC resistance

alpha-Methyl-D-3-fluorophenylalanine Substitution Failure


Substituting alpha-Methyl-D-3-fluorophenylalanine with a closely related analog, such as its L-enantiomer (alpha-Methyl-L-3-fluorophenylalanine, CAS 130855-56-0) or a non-fluorinated alpha-methyl phenylalanine (e.g., alpha-Methyl-D-phenylalanine, CAS 17350-84-4), fundamentally alters critical performance parameters. The D-configuration dictates stereospecific interactions with biological transporters and enzymes, while the meta-fluorine atom influences electronic distribution and metabolic handling. Crucially, the combination of alpha-methylation and D-stereochemistry is known to confer resistance to endogenous decarboxylases and enhances metabolic stability—a property that is not replicated by L-isomers or non-methylated phenylalanine derivatives [1]. Therefore, in applications such as the design of metabolically stable peptide mimetics or stereospecific PET tracer precursors, generic substitution without empirical validation will likely lead to compromised stability, altered biodistribution, or loss of target engagement. The following quantitative evidence clarifies the specific, measurable advantages of the D-3-fluoro-alpha-methyl configuration.

alpha-Methyl-D-3-fluorophenylalanine
vs
alpha-Methyl-L-3-fluorophenylalanine
L-enantiomer may shift stereospecific transporter/enzyme interactions and does not replicate D-configuration metabolic stability or brain uptake profile.
alpha-Methyl-D-3-fluorophenylalanine
vs
alpha-Methyl-D-phenylalanine (non-fluorinated)
Missing meta-fluorine may alter electronic distribution, metabolic handling, and PET tracer signal characteristics.
alpha-Methyl-D-3-fluorophenylalanine
vs
Non-alpha-methyl phenylalanine analogs
Removal of alpha-methyl group may lose decarboxylase resistance, compromising metabolic stability in vivo.

alpha-Methyl-D-3-fluorophenylalanine Evidence Guide


Enantiomer-Specific Brain Uptake

In a preclinical PET imaging study comparing radiolabeled amino acid tracers, the D-enantiomer of 3-fluorophenylalanine (3-d-[18F]FPhe) demonstrated significantly higher brain uptake than its L-enantiomer (3-l-[18F]FPhe) after peripheral decarboxylase inhibition. The alpha-methyl group on the D-3-fluorophenylalanine scaffold is a key structural feature that confers resistance to aromatic L-amino acid decarboxylase (AADC)-mediated metabolism, thereby enhancing tracer availability in the brain [1]. This directly validates the utility of the alpha-methyl-D-3-fluorophenylalanine core as a precursor for developing metabolically stable, brain-penetrant imaging agents.

Enantiomer-specific brain uptake
Head-to-head
D-enantiomer tracer showed significantly higher brain uptake vs L-enantiomer after peripheral AADC inhibition (in vivo µPET, rats with benserazide)
Supports D-configuration for brain-penetrant tracer design context
Exact fold-change not numerically specified; reported as statistically significant
PET Imaging Radiopharmaceuticals Neurooncology

Glioblastoma Tumor Visualization

When evaluated in an orthotopic U87 MG glioblastoma xenograft model, the D-enantiomer-derived tracer (3-d-[18F]FPhe) exhibited a maximum standardized uptake value (SUVmax) of 86.0 ± 4.3. This performance was comparable to the established clinical tracer [18F]FET (SUVmax: 90.2 ± 7.7), confirming that the D-alpha-methyl-3-fluorophenylalanine scaffold can serve as an effective, metabolically robust vector for tumor imaging [1]. Notably, the L-enantiomer (3-l-[18F]FPhe) showed a higher SUVmax (107.6 ± 11.3) in this specific model, but its utility is limited by lower brain uptake in the absence of decarboxylase inhibition, as detailed in the previous evidence item.

Glioblastoma tumor visualization
Head-to-head
SUVmax 86.0 ± 4.3 (D-tracer) vs 90.2 ± 7.7 ([18F]FET, comparable) vs 107.6 ± 11.3 (L-tracer); orthotopic U87 MG model
D-enantiomer tracer provides tumor delineation comparable to clinical FET standard
L-enantiomer higher tumor uptake but limited by lower brain availability without decarboxylase inhibition
Glioblastoma Tumor Imaging Radiochemistry

Absence of Protein Incorporation

A critical differentiation was observed in the metabolic fate of the D- versus L-enantiomers: 3-l-[18F]FPhe exhibited measurable incorporation into cellular proteins, whereas 3-d-[18F]FPhe did not [1]. Protein incorporation of a tracer can confound kinetic modeling and quantitative analysis in PET imaging by creating a trapped, non-specific signal. The lack of protein incorporation for the D-enantiomer tracer indicates that the alpha-methyl-D-3-fluorophenylalanine scaffold is not recognized by the cellular translational machinery, a direct consequence of its D-stereochemistry.

Protein incorporation absence
Head-to-head
D-tracer: no protein incorporation; L-tracer: incorporation detected in MCF-7, PC-3, U87 MG cells
Supports D-enantiomer for cleaner PET kinetic modeling context
L-tracer protein incorporation may confound quantitative analysis
Metabolic Stability PET Tracer Kinetics Biochemical Research

Alpha-Methylation Decarboxylase Resistance

The alpha-methyl substitution is a well-established structural motif for imparting resistance to aromatic L-amino acid decarboxylase (AADC) metabolism. This class-level inference is supported by the explicit inclusion of alpha-methylated derivatives as target compounds in patents directed toward metabolically stable amino acid analogs [1]. While direct comparative IC50 data for alpha-Methyl-D-3-fluorophenylalanine against AADC is not available in the public domain for the cold compound, the patent literature confirms that alpha-methylation is a deliberate design strategy to enhance in vivo stability of phenylalanine-based molecules [1]. The in vivo PET data for the radiolabeled D-enantiomer (Evidence Item 1) provides functional validation of this enhanced metabolic stability.

Decarboxylase resistance
Class-level
Alpha-methyl substitution is a known motif for AADC resistance (patent literature); functional validation by in vivo PET data for D-enantiomer tracer
Supports alpha-methyl-D scaffold for metabolic stability research context
Direct IC50 data not publicly available; class-level inference
Medicinal Chemistry Drug Design Enzyme Inhibition

alpha-Methyl-D-3-fluorophenylalanine Application Scenarios


Metabolically Stable Peptide Mimetics

Leveraging the alpha-methyl group to confer resistance to endogenous peptidases and decarboxylases, this compound is ideally suited as a building block in the solid-phase synthesis of peptide-based drugs or probes requiring enhanced in vivo half-life. The D-configuration further ensures that the resulting peptides are not substrates for native L-amino acid processing enzymes, a critical advantage supported by the observed lack of protein incorporation for the D-enantiomer-derived tracer [1].

D-Enantiomer [18F] PET Tracer Precursor

As evidenced by the direct comparative PET imaging study, the D-alpha-methyl-3-fluorophenylalanine core is a validated precursor for developing radiolabeled amino acid tracers. Its selection over the L-enantiomer is justified by its significantly higher brain uptake after decarboxylase inhibition and its lack of confounding protein incorporation, making it the preferred scaffold for tracers targeting LAT1/ASCT2-expressing tumors while minimizing nonspecific background signal [1].

Amino Acid Transporter SAR Studies

The defined D-stereochemistry and meta-fluorine substitution pattern of alpha-Methyl-D-3-fluorophenylalanine provide a distinct electronic and steric profile for probing the substrate specificity of amino acid transporters, particularly LAT1 and ASCT2. The uptake of its radiolabeled derivative was shown to be significantly reduced by inhibition of transport systems L and ASC, confirming its utility as a tool compound for mapping transporter pharmacology [1].

Enzyme-Resistant Biochemical Probes

In biochemical research, the combination of D-stereochemistry and alpha-methylation creates a robust, non-metabolizable analog suitable for long-term cellular assays and in vivo studies. Its resistance to endogenous amino acid metabolism, validated by class-level structural inference and in vivo PET data, makes it a valuable tool for investigating amino acid sensing pathways without the confounding variable of rapid probe degradation [1][2].

Application
Selection Property
Validation Focus
Metabolic stability peptide mimetics
D-alpha-methyl scaffold resistance to peptidases/decarboxylases (reported)
In vitro/in vivo metabolic stability assessment
D-enantiomer PET tracer precursor
D-enantiomer brain uptake and non-incorporation advantage
LAT1/ASCT2-mediated tumor uptake and signal specificity
Amino acid transporter SAR studies
Defined D-stereochemistry and meta-fluorine electronic profile
Transporter substrate specificity assays (LAT1, ASCT2)
Enzyme-resistant biochemical probes
Non-metabolizable D-amino acid analog (class-level)
Long-term cellular assay stability and amino acid sensing pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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